molecular formula C11H13ClN4O4S B8065479 Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]-

Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]-

Cat. No.: B8065479
M. Wt: 332.76 g/mol
InChI Key: RQVMDRQPSGNKHM-UHFFFAOYSA-N
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Description

Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]-, is a complex organic compound with a molecular weight of 332.77 g/mol[_{{{CITATION{{{1{Acetyl chloride, 2- [ [7- [ (dimethylamino)sulfonyl]-2,1,3 ...](https://www.sigmaaldrich.com/US/en/product/aablocksinc/aabh93de27c2?context=bbe). It is characterized by its unique structure, which includes a benzoxadiazole ring system substituted with a dimethylamino sulfonyl group and an acetyl chloride moiety[{{{CITATION{{{_1{Acetyl chloride, 2- [ 7- [ (dimethylamino)sulfonyl]-2,1,3 ...

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]- typically involves multiple steps, starting with the preparation of the benzoxadiazole core[_{{{CITATION{{{1{Acetyl chloride, 2- [ [7- [ (dimethylamino)sulfonyl]-2,1,3 ...](https://www.sigmaaldrich.com/US/en/product/aablocksinc/aabh93de27c2?context=bbe). This can be achieved through the cyclization of appropriate precursors under controlled conditions[{{{CITATION{{{1{Acetyl chloride, 2- [ 7- [ (dimethylamino)sulfonyl]-2,1,3 .... Subsequent functionalization introduces the dimethylamino sulfonyl group and the acetyl chloride moiety[{{{CITATION{{{_1{Acetyl chloride, 2- [ 7- [ (dimethylamino)sulfonyl]-2,1,3 ....

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH[_{{{CITATION{{{1{Acetyl chloride, 2- [ [7- [ (dimethylamino)sulfonyl]-2,1,3 ...](https://www.sigmaaldrich.com/US/en/product/aablocksinc/aabh93de27c2?context=bbe). The use of catalysts and specific reagents can enhance the efficiency and yield of the synthesis process[{{{CITATION{{{_1{Acetyl chloride, 2- [ 7- [ (dimethylamino)sulfonyl]-2,1,3 ....

Chemical Reactions Analysis

Types of Reactions

Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]- can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Substitution reactions can occur at different positions on the benzoxadiazole ring, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions[_{{{CITATION{{{_1{Acetyl chloride, 2- [ 7- [ (dimethylamino)sulfonyl]-2,1,3 .... Reaction conditions are typically optimized to achieve the desired product with high selectivity and yield.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]- has several scientific research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies.

  • Industry: : Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]- exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_1{Acetyl chloride, 2- [ 7- [ (dimethylamino)sulfonyl]-2,1,3 .... The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

When compared to similar compounds, Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]- stands out due to its unique structure and functional groups[_{{{CITATION{{{_1{Acetyl chloride, 2- [ 7- [ (dimethylamino)sulfonyl]-2,1,3 .... Similar compounds may include other benzoxadiazole derivatives or acetyl chloride derivatives, but the presence of the dimethylamino sulfonyl group adds a distinct feature to this compound.

List of Similar Compounds

  • Benzoxadiazole derivatives

  • Acetyl chloride derivatives

  • Other sulfonyl-containing compounds

Properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)-2,1,3-benzoxadiazol-7-yl]methylamino]acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O4S/c1-16(2)21(18,19)8-4-3-7(5-13-6-9(12)17)10-11(8)15-20-14-10/h3-4,13H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVMDRQPSGNKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)CNCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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